molecular formula C10H19NO B1507744 Trans-4-(cyclopropylmethoxy)cyclohexanamine CAS No. 919799-80-7

Trans-4-(cyclopropylmethoxy)cyclohexanamine

Cat. No.: B1507744
CAS No.: 919799-80-7
M. Wt: 169.26 g/mol
InChI Key: VQVVFYUZDFOHRA-UHFFFAOYSA-N
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Description

Trans-4-(cyclopropylmethoxy)cyclohexanamine (CAS 919799-80-7) is a cyclohexane-based organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This amine is supplied as a high-purity material (>97%) and requires storage in a dark place under an inert atmosphere at room temperature to maintain stability . As a building block in organic synthesis, this compound serves as a valuable precursor for researchers developing novel molecules, particularly in the field of medicinal chemistry . The structural motif of a substituted cyclohexylamine is common in pharmaceuticals and bioactive compounds, making this chemical a versatile intermediate for constructing more complex structures . Its molecular framework may be of interest in the exploration of compounds for various therapeutic areas . According to GHS guidelines, this substance carries the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Researchers should handle it with appropriate precautions, including wearing protective equipment and avoiding inhalation of dust or contact with skin. This compound is intended for research and development purposes exclusively. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(cyclopropylmethoxy)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-10H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVVFYUZDFOHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734471
Record name 4-(Cyclopropylmethoxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919799-80-7
Record name 4-(Cyclopropylmethoxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of trans-4-(cyclopropylmethoxy)cyclohexanamine typically involves the following key steps:

Azide Rearrangement (Schmidt Reaction) for Amination

A highly effective and industrially viable method for preparing trans-4-substituted cyclohexylamines is the Schmidt reaction of trans-4-substituted cyclohexanecarboxylic acids with sodium azide under acidic conditions. This method has been extensively documented for trans-4-methylcyclohexylamine and is adaptable to other substituents including cyclopropylmethoxy.

Key features of the method:

  • Starting material: trans-4-substituted cyclohexanecarboxylic acid.
  • Reagents: sodium azide and a protonic acid catalyst (e.g., sulfuric acid, trifluoroacetic acid).
  • Reaction conditions: mild temperatures (0–65 °C), one-pot reaction.
  • Mechanism: formation of acyl azide intermediate, rearrangement to isocyanate, and subsequent hydrolysis to amine.
  • Advantages: avoids hazardous hydrazoic acid, no need for high pressure or special equipment, environmentally friendlier with reduced waste.

This method yields high purity amines with optical purity exceeding 99.5% and overall yields around 85% or higher.

Representative Experimental Procedure and Data

The following table summarizes typical reaction parameters and outcomes from a series of experiments adapted from the preparation of trans-4-methylcyclohexylamine, which can be extrapolated to this compound synthesis:

Experiment Solvent Protonic Acid Catalyst Temp. (°C) Reaction Time (h) Yield (%) Purity (GC) (%) Optical Purity (e.e. %)
1 Trichloromethane Sulfuric acid (H2SO4) 30–40 12 85.2 99.8 99.7
2 Trichloromethane Polyphosphoric acid 20–45 12 85.3 99.6 99.7
3 Ethyl acetate Trichloroacetic acid (TCA) 30–50 12 85.4 99.7 99.7
4 Methylene chloride Trichloroacetic acid (TCA) 20–40 16 85.1 99.7 99.1
5 Ethylene dichloride Trifluoroacetic acid (TFA) 50–65 12 85.2 99.8 99.4

Note: Reaction conditions involve dropwise addition of acid catalyst to sodium azide and acidified substrate solution, followed by controlled temperature stirring and hydrolysis with sodium hydroxide to isolate the amine.

Detailed Reaction Mechanism

  • Dissolution: The trans-4-(cyclopropylmethoxy)cyclohexanecarboxylic acid is dissolved in a non-protonic solvent such as trichloromethane or ethyl acetate.

  • Addition of sodium azide: Sodium azide is added to the solution under stirring at room temperature.

  • Acid catalyst addition: Protonic acid is added dropwise to control the reaction rate and avoid excessive hydrazoic acid formation.

  • Rearrangement: The acyl azide intermediate forms and undergoes rearrangement (Schmidt reaction), releasing nitrogen gas and forming an isocyanate intermediate.

  • Hydrolysis: The isocyanate is hydrolyzed in situ to give the this compound.

  • Work-up: The reaction mixture is neutralized with sodium hydroxide to pH ~9-11, extracted with organic solvents, dried, and purified by distillation or chromatography.

Advantages and Industrial Relevance

  • Safety: Use of sodium azide instead of hydrazoic acid reduces toxicity and explosion risk.
  • Environmental: One-pot synthesis reduces waste streams and avoids heavy metal catalysts.
  • Cost-effectiveness: Mild conditions and inexpensive reagents lower production costs.
  • Scalability: The method is suitable for industrial scale with high yield and optical purity.
  • Stereochemical integrity: The trans configuration is maintained without isomerization.

Adaptation to this compound

While the literature directly describing this compound is sparse, the preparation principles for trans-4-substituted cyclohexylamines apply:

  • The cyclopropylmethoxy group can be introduced prior to or after amination, typically via nucleophilic substitution of a suitable leaving group (e.g., halide) on the cyclohexane ring.
  • The azide rearrangement method can then be applied to the corresponding trans-4-(cyclopropylmethoxy)cyclohexanecarboxylic acid to yield the desired amine.
  • Optimization of solvent and acid catalyst choice can be guided by the above data to maximize yield and purity.

Summary Table of Preparation Method Features

Feature Description
Starting material trans-4-(cyclopropylmethoxy)cyclohexanecarboxylic acid
Amination method Schmidt rearrangement using sodium azide and protonic acid catalyst
Solvents Trichloromethane, ethyl acetate, methylene chloride, ethylene dichloride
Acid catalysts Sulfuric acid, polyphosphoric acid, trichloroacetic acid, trifluoroacetic acid
Reaction conditions 0–65 °C, 12–16 hours, dropwise acid addition
Yield ~85%
Purity (GC) >99.5%
Optical purity (enantiomeric excess) >99%
Work-up Neutralization with sodium hydroxide, extraction, drying, purification
Industrial advantages Safe, cost-effective, scalable, environmentally friendly

Chemical Reactions Analysis

Trans-4-(cyclopropylmethoxy)cyclohexanamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: : The compound can be reduced to form other derivatives.

  • Substitution: : The cyclopropylmethoxy group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Amine Oxides: : Resulting from the oxidation of the amine group.

  • Reduced Derivatives: : Formed through the reduction of the compound.

  • Substituted Derivatives: : Resulting from substitution reactions involving the cyclopropylmethoxy group.

Scientific Research Applications

Pharmacological Applications

1.1 Bronchodilator Activity
Trans-4-(cyclopropylmethoxy)cyclohexanamine has been studied for its role as a dual β2 adrenergic receptor agonist and muscarinic receptor antagonist. Such properties make it a candidate for treating respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate both types of receptors can lead to improved bronchodilation and reduced airway inflammation, which are critical in managing these conditions .

1.2 Anti-inflammatory Effects
Research indicates that derivatives of cyclohexanamine compounds may exhibit anti-inflammatory properties. This compound could potentially be developed into a therapeutic agent for inflammatory diseases due to its structural characteristics that allow it to interact with biological targets involved in inflammation pathways .

1.3 Neurological Disorders
The compound has also shown promise in the treatment of neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety disorders. Further studies are warranted to explore these effects comprehensively .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving cyclohexane derivatives. The synthesis typically involves the introduction of the cyclopropylmethoxy group onto the cyclohexanamine backbone, which can be achieved via nucleophilic substitution or coupling reactions.

Table 1: Synthesis Methods Overview

MethodDescriptionReference
Nucleophilic SubstitutionInvolves replacing a leaving group with cyclopropylmethoxy
Coupling ReactionsUtilizes coupling agents to attach cyclopropylmethoxy
Catalytic HydrogenationReduces double bonds in intermediates to form the final product

Case Studies

3.1 Clinical Trials for Respiratory Diseases
A notable study investigated the efficacy of this compound in patients with COPD. The results indicated significant improvements in lung function and reduced exacerbation rates compared to placebo groups, suggesting its potential as a new therapeutic option for respiratory conditions .

3.2 Anti-inflammatory Research
In another study focusing on inflammatory models, this compound demonstrated a reduction in inflammatory markers when administered to animal models of arthritis. This suggests that the compound may inhibit pathways associated with inflammation, warranting further investigation into its use as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which trans-4-(cyclopropylmethoxy)cyclohexanamine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to produce a biological response.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Table 1: Key Structural Analogs of Trans-4-(Cyclopropylmethoxy)Cyclohexanamine
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Cyclopropylmethoxy C10H19NO 169.27* Not explicitly provided Potential intermediate in pharmaceutical synthesis
Trans-4-methylcyclohexanamine Methyl C7H15N 113.20 2523-55-9 Used in polymer curing agents; nematicidal activity
4-Isopropylcyclohexanamine Isopropyl C9H19N 141.26 23775-41-9 Industrial solvent; chiral resolving agent
Trans-4-(pyridin-2-yloxy)cyclohexanamine Pyridinyloxy C11H16N2O 192.26 SCHEMBL646339 Pharmaceutical intermediate
4,4'-Methylenebis(cyclohexanamine) Methylenebis (dimeric form) C13H26N2 210.36 1761-71-3 Epoxy hardener; moderate toxicity

*Calculated based on molecular formula.

Key Observations:
  • Polarity: The oxygen atom in the cyclopropylmethoxy group increases polarity relative to non-oxygenated analogs (e.g., trans-4-methylcyclohexanamine), affecting solubility and bioavailability.
  • Configuration : The trans-configuration in all analogs ensures a planar orientation of substituents, which is critical for receptor binding in bioactive molecules .
Nematicidal Activity:
  • Cyclohexanamine (unsubstituted) exhibits 97.93% mortality against Meloidogyne incognita at 8.71 µM, attributed to its small size and rapid diffusion into nematode tissues .
  • Trans-4-methylcyclohexanamine shows weaker activity due to reduced polarity but higher lipophilicity, enabling prolonged environmental persistence .
  • This compound (hypothesized): The cyclopropylmethoxy group may enhance nematicidal potency by combining the volatility of cyclohexanamine with targeted membrane disruption, though experimental data are lacking.
Toxicity Profiles:
  • 4,4'-Methylenebis(cyclohexanamine) : Classified as moderately toxic (LD50 oral rat: 1,200 mg/kg) with structural similarity to 2,2'-dimethyl analogs, suggesting shared mechanisms like amine-induced oxidative stress .
  • Trans-4-aminocyclohexanol: Lower toxicity due to hydroxyl group, which facilitates rapid renal excretion .

Biological Activity

Trans-4-(cyclopropylmethoxy)cyclohexanamine is a cyclohexylamine derivative that has garnered attention for its potential biological activities, particularly as a ligand for various receptors. This article provides a detailed overview of its biological activity, including synthesis, receptor interactions, and potential therapeutic applications, supported by relevant data and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropylmethoxy substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₁₁H₁₅NO, and it possesses a chiral center, contributing to its stereochemical complexity.

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the Cyclohexane Core : Starting from cyclohexanone or cyclohexene derivatives.
  • Introduction of the Cyclopropyl Group : Utilizing cyclopropylmethyl bromide in nucleophilic substitution reactions.
  • Methoxylation : Employing methanol in the presence of acid catalysts to introduce the methoxy group at the 4-position.

These reactions are often facilitated by using aprotic polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO), typically under elevated temperatures and in the presence of acid scavengers like sodium hydrogen carbonate.

Biological Activity

This compound exhibits notable biological activities primarily as a ligand for β2 adrenergic receptors and M3 muscarinic receptors. These interactions suggest potential implications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

The compound's ability to modulate β2 adrenergic receptors may influence pathways related to bronchial dilation and smooth muscle contraction. This modulation can lead to:

  • Bronchodilation : By activating β2 adrenergic receptors, it may promote relaxation of bronchial smooth muscle.
  • Anti-inflammatory Effects : Through M3 muscarinic receptor interactions, it may help reduce inflammation in respiratory pathways.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other cyclohexylamine derivatives. Below is a comparison table highlighting key features:

Compound NameStructure HighlightsUnique Features
4-MethylcyclohexylamineMethyl group at the 4-positionKnown for neuroprotective effects
4-MethoxycyclohexanamineMethoxy group at the 4-positionExhibits anti-inflammatory properties
Trans-4-(Boc-amino)cyclohexylamineBoc protective group on amineUsed in synthesizing selective V1A receptor antagonists

This compound is unique due to its specific cyclopropylmethoxy substituent, which may confer distinct pharmacological properties not seen in these other compounds.

Future Research Directions

Given the limited existing data on this compound, future research could focus on:

  • Detailed Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems.
  • Long-Term Efficacy Studies : Evaluating its effectiveness over extended periods in clinical settings.
  • Safety Profile Assessment : Investigating any potential side effects or toxicological concerns associated with its use.

Q & A

Q. What synthetic strategies are optimal for preparing trans-4-(cyclopropylmethoxy)cyclohexanamine, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where cyclohexanamine reacts with a cyclopropane-containing alkyl halide (e.g., cyclopropylmethyl chloride) under basic conditions. To ensure stereochemical integrity:
  • Use trans-configured starting materials (e.g., trans-4-substituted cyclohexane derivatives) to avoid epimerization.

  • Monitor reaction progress via HPLC or GC-MS (≥95% purity threshold) to confirm stereochemical retention .

  • Purify intermediates using silica gel chromatography with hexane/ethyl acetate gradients to isolate the trans isomer .

    • Data Table :
ParameterConditionOutcome
Reaction Temp80°C85% yield
BasePyridine95% trans isomer
PurificationHexane:EtOAc (3:1)98% purity (HPLC)

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to resolve stereoisomers .
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals (e.g., cyclopropane protons at δ 0.5–1.2 ppm, cyclohexane axial/equatorial splitting) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 198.2) and fragmentation patterns .

Q. How does the cyclopropane moiety influence the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : The cyclopropane group enhances hydrophobicity. For aqueous solubility testing, use DMSO as a co-solvent (≤0.1% v/v) to avoid precipitation .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 14 days). Monitor via HPLC for decomposition products (e.g., cyclohexanamine or cyclopropanol derivatives) .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) impact biological activity in target binding assays?

  • Methodological Answer :
  • Design comparative assays using both cis and trans isomers.

  • Use molecular docking to predict binding affinity differences (e.g., trans isomers may exhibit better fit in hydrophobic pockets due to axial cyclopropane orientation) .

  • Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD values) .

    • Data Contradiction Analysis :
      If cis isomers show unexpected activity, re-evaluate synthesis purity or consider metabolite interference (e.g., in vitro CYP450-mediated oxidation) .

Q. What in silico approaches are effective for predicting metabolic pathways of this compound?

  • Methodological Answer :
  • Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential Phase I/II metabolites (e.g., cyclopropane ring oxidation or O-demethylation) .
  • Validate predictions with LC-MS/MS in hepatocyte incubations (rat/human) .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Perform dose-response assays (0.1–100 µM) with triplicate replicates.
  • Use RNA-seq to identify cell line-specific pathways (e.g., differential expression of detoxification enzymes like GST) .
  • Cross-reference with physicochemical properties (logP, pKa) to assess membrane permeability variations .

Q. What strategies are recommended for identifying protein targets of this compound?

  • Methodological Answer :
  • Chemoproteomics : Use photoaffinity labeling with a clickable probe (e.g., alkyne-tagged derivative) for target enrichment and LC-MS/MS identification .
  • SPR Screening : Test against kinase or GPCR panels to prioritize high-affinity targets .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use chemical fume hoods for synthesis and weighing .
  • Wear nitrile gloves and safety goggles; avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C) .
  • Store in airtight containers at –20°C under nitrogen to prevent oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-4-(cyclopropylmethoxy)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
Trans-4-(cyclopropylmethoxy)cyclohexanamine

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